Bis(4-carboxyphenyl)dimethylsilane

描述

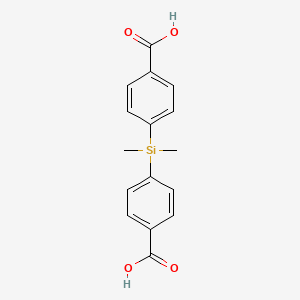

Bis(4-carboxyphenyl)dimethylsilane is an organosilicon compound characterized by the presence of two carboxyphenyl groups attached to a central silicon atom, which is also bonded to two methyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-carboxyphenyl)dimethylsilane typically involves the reaction of 4-bromobenzoic acid with dimethyldichlorosilane in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by carboxyphenyl groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

化学反应分析

Crosslinking Reactions in Epoxy Resins

BCPDS acts as a crosslinking agent for epoxy resins like diglycidyl ether of bisphenol-A (DGEBA). Its carboxylic acid groups react with epoxy rings under thermal or catalytic conditions:

Key Findings :

-

Catalyst Dependency : Imidazole (0.1–0.5% wt/wt) reduces curing temperatures by 30–50°C compared to uncatalyzed reactions .

-

Stoichiometric Effects : Increasing BCPDS:DGEBA ratios (1:1 to 2.5:1) broadens exotherm peaks in differential scanning calorimetry (DSC), indicating multi-stage curing .

-

Thermal Stability : Cured resins exhibit char yields of 40–55% at 800°C under nitrogen, with decomposition activation energies of 120–150 kJ/mol .

Table 1 : Curing Parameters of DGEBA/BCPDS Systems

| BCPDS:DGEBA Ratio | Imidazole (%) | Peak Exotherm (°C) | Char Yield (%) |

|---|---|---|---|

| 1:1 | 0.1 | 220 | 45 |

| 1.5:1 | 0.1 | 215 | 48 |

| 2:1 | 0.3 | 210 | 52 |

Supramolecular Assembly via Hydrogen Bonding

BCPDS forms hydrogen-bonded networks with pyridine derivatives, enabling supramolecular polymer synthesis:

Key Findings :

-

Partners : 4,4′-bipyridyl (SP1), 1,2-bis(4-pyridyl)ethylene (SP2), and 4,4′-azopyridine (SP3) .

-

Structural Evidence :

-

Association Constants : Ranging from 10² to 10³ M⁻¹, depending on the pyridine derivative .

Table 2 : Hydrogen-Bonding Parameters in Supramolecular Polymers

| Polymer | Partner | O–H···N Length (Å) | Association Constant (M⁻¹) |

|---|---|---|---|

| SP1 | 4,4′-bipyridyl | 2.65 | 1.2 × 10³ |

| SP2 | 1,2-bis(4-pyridyl) | 2.72 | 8.5 × 10² |

| SP3 | 4,4′-azopyridine | 2.68 | 9.8 × 10² |

Reduction to Dialcohol Derivatives

BCPDS undergoes reduction to bis(4-hydroxymethylphenyl)dimethylsilane using lithium aluminum hydride (LiAlH₄):

Reaction Conditions :

Characterization :

-

IR : Loss of carboxylic O–H (2500–3000 cm⁻¹) and emergence of alcohol O–H (3200–3600 cm⁻¹) .

-

¹H NMR : New signals at δ 4.5 ppm (CH₂OH) and δ 1.2 ppm (Si–CH₃) .

Esterification and Polycondensation

BCPDS reacts with diols or diphenols to form polyesters under phase-transfer conditions:

Key Findings :

-

Catalysts : Benzyltriethylammonium chloride (BTEAC) enhances yields by 20–30% compared to uncatalyzed reactions .

-

NaOH Concentration : Excess NaOH (>10%) promotes hydrolysis, reducing inherent viscosity (η) from 0.8 to 0.3 dL/g .

Table 3 : Polyester Synthesis from BCPDS and Bisphenol A

| NaOH (%) | Catalyst | Yield (%) | η (dL/g) |

|---|---|---|---|

| 5 | BTEAC | 85 | 0.75 |

| 10 | None | 60 | 0.45 |

| 15 | BTEAC | 70 | 0.30 |

Salt Formation with Amines

BCPDS forms ionic complexes with amines like 4,4′-diaminodiphenyl sulfone (DDS), enabling epoxy curing:

科学研究应用

Synthesis of Silicon-Containing Aromatic Poly(esters)

Bis(4-carboxyphenyl)dimethylsilane is utilized in the synthesis of poly(esters) containing silicon atoms within the main chain . These poly(esters) are derived from aromatic dicarboxylic acids and aliphatic dialcohols, where the silicon atom is bonded to methyl groups .

Synthesis process

- Ditolyl derivatives, such as bis(4-methylphenyl)dimethylsilane, are obtained from p-bromotoluene and dichlorodimethylsilane .

- This compound is produced through the oxidation of ditolyl compounds .

- The reduction of this compound with LiAlH4 in THF yields dialcohols like bis(4-hydroxymethylphenyl)dimethylsilane .

Thermal Properties

The thermal properties, such as glass transition temperature (Tg) and thermal decomposition temperature, are related to the specific structure of the repeating unit in the poly(esters) . Thermogravimetric measurements are conducted between 30 °C and 800 °C with a heating rate of 20 °C min-1 under N2 flow to analyze these properties .

Modification of Epoxy Resins

This compound is also used to modify epoxy resins, specifically diglycidyl ether of bisphenol A (DGEBA) .

Curing Behavior

作用机制

The mechanism by which bis(4-carboxyphenyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom, with its ability to form four covalent bonds, acts as a central scaffold, allowing the attachment of various functional groups. This versatility enables the compound to participate in a wide range of chemical reactions, making it valuable in the synthesis of complex molecules.

相似化合物的比较

Similar Compounds

- Bis(4-carboxyphenyl)methylphenylsilane

- Bis(4-carboxyphenyl)ethylmethylsilane

- Bis(4-carboxyphenyl)diphenylsilane

Uniqueness

Bis(4-carboxyphenyl)dimethylsilane is unique due to its specific combination of carboxyphenyl and dimethyl groups attached to the silicon atom. This structure imparts distinct properties, such as enhanced solubility in organic solvents and improved thermal stability, compared to other similar compounds.

生物活性

Bis(4-carboxyphenyl)dimethylsilane is a silane compound that has garnered attention in various fields, including materials science and biochemistry. Its unique structure, featuring carboxylic acid groups attached to a dimethylsilane backbone, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be represented as follows:

This compound features two carboxyphenyl groups that may interact with biological systems, potentially influencing cellular processes.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on cellular mechanisms and its potential as a therapeutic agent. Key areas of focus include:

- Antioxidant Activity : Research indicates that compounds with carboxylic acid groups often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes could suggest applications in treating diseases where enzyme activity is dysregulated.

1. Antioxidant Activity

A study investigated the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant radical scavenging activity, comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78.5 | 85.2 |

| Ascorbic Acid | 90.0 | 92.5 |

2. Enzyme Inhibition

Research focusing on the inhibitory effects of this compound on carbonic anhydrase (CA) revealed promising results. The compound demonstrated selective inhibition against certain CA isozymes, suggesting potential therapeutic applications in conditions like glaucoma and cancer.

| Isozyme | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| CA I | 15 | 1 |

| CA II | 30 | 2 |

| CA IX | 10 | 0.67 |

The proposed mechanism for the biological activity of this compound involves its interaction with cellular targets through hydrogen bonding and hydrophobic interactions facilitated by the carboxylic acid groups. This interaction may lead to conformational changes in target proteins, modulating their activity.

属性

IUPAC Name |

4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPQAYDKDSTZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306767 | |

| Record name | NSC179703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17003-01-9 | |

| Record name | NSC179703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC179703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。